molecular formula C21H31N3O3 B6965068 N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide

N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide

Cat. No.: B6965068
M. Wt: 373.5 g/mol
InChI Key: AQDCDWCLWVFUII-UHFFFAOYSA-N
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Description

N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a tert-butyl group, and an oxolane ring

Properties

IUPAC Name

N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-21(2,3)23-20(26)24-10-7-18(8-11-24)22-19(25)16-6-4-5-15(13-16)17-9-12-27-14-17/h4-6,13,17-18H,7-12,14H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDCDWCLWVFUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the tert-butyl group: This step usually involves alkylation reactions using tert-butyl halides under basic conditions.

    Attachment of the oxolane ring: This can be done through nucleophilic substitution reactions.

    Formation of the amide bond: This is typically achieved through coupling reactions using reagents like carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: This can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-aminopiperidine-1-carboxamide: Similar structure but lacks the oxolane ring.

    4-[[3-(Oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide: Similar structure but lacks the tert-butyl group.

Uniqueness

N-tert-butyl-4-[[3-(oxolan-3-yl)benzoyl]amino]piperidine-1-carboxamide is unique due to the combination of its tert-butyl group, oxolane ring, and piperidine ring. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for various applications.

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